

# "physical and chemical properties of cis-cyclobutane-1,2-diol"

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## Compound of Interest

Compound Name: *Cyclobutane-1,2-diol*

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An In-depth Technical Guide to the Physical and Chemical Properties of cis-**Cyclobutane-1,2-diol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

cis-**Cyclobutane-1,2-diol** is a vicinal diol featuring a strained four-membered carbocyclic ring. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its unique stereochemical and conformational properties. The cyclobutane ring, while less strained than cyclopropane, imparts a degree of rigidity that can be exploited in the design of conformationally restricted molecules. This guide provides a comprehensive overview of the known physical and chemical properties of cis-**cyclobutane-1,2-diol**, along with detailed experimental protocols and an exploration of its potential biological relevance.

## Physical Properties

Experimental data for some of the physical properties of cis-**cyclobutane-1,2-diol** are not readily available in the literature. However, a combination of computed data and information from commercial suppliers provides a useful profile. The compound is described as a colorless liquid at room temperature.

Table 1: Physical and Computed Properties of cis-**Cyclobutane-1,2-diol**

Property	Value	Source/Method
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	-
Molecular Weight	88.11 g/mol	Computed[1]
Physical Form	Colorless Liquid	Commercial Supplier[2]
Melting Point	Not available	-
Boiling Point	Not available	-
Predicted pKa	14.45 ± 0.40	Predicted[3]
XLogP3	-0.5	Computed[1]
Hydrogen Bond Donor Count	2	Computed[1]
Hydrogen Bond Acceptor Count	2	Computed[1]
Topological Polar Surface Area	40.5 Å <sup>2</sup>	Computed[1]

Solubility: Quantitative solubility data for **cis-cyclobutane-1,2-diol** is not available. However, based on its structure and the properties of analogous compounds like cis-1,2-cyclohexanediol, it is expected to be moderately soluble in water due to the presence of two hydroxyl groups capable of hydrogen bonding. It is anticipated to have good solubility in polar organic solvents such as ethanol, methanol, and acetone.

## Chemical Properties and Reactivity

**cis-Cyclobutane-1,2-diol** undergoes reactions typical of vicinal diols, with its reactivity influenced by the strained cyclobutane ring.

### Molybdenum-Catalyzed Oxidative Cleavage

A key reaction of **cis-cyclobutane-1,2-diols** is their oxidative cleavage to form 1,4-dicarbonyl compounds. This transformation can be efficiently achieved using a molybdenum catalyst with dimethyl sulfoxide (DMSO) acting as both the solvent and the oxidant.[4][5][6] This reaction is a valuable synthetic tool for accessing linear 1,4-dicarbonyl systems from a cyclic precursor.

## Esterification

Like other diols, **cis-cyclobutane-1,2-diol** can be esterified. Reaction with an acylating agent such as acetic anhydride, typically in the presence of a base or an acid catalyst, would yield the corresponding mono- or di-acetate ester. The strained nature of the cyclobutane ring is not expected to significantly hinder this reaction.

## Reduction

The hydroxyl groups of **cis-cyclobutane-1,2-diol** are not reducible by common hydride reducing agents. However, the diol can be converted to a more reactive derivative, such as a tosylate, which can then be reduced to the parent hydrocarbon, cyclobutane, using a strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

## Experimental Protocols

### Synthesis of cis-Cyclobutane-1,2-diol

While a specific, detailed protocol for the synthesis of the parent **cis-cyclobutane-1,2-diol** is not readily available, a general and reliable method for the syn-dihydroxylation of alkenes can be adapted. A more targeted synthesis involving nucleophilic addition to 2-hydroxycyclobutanone has been reported, but the full experimental details of the parent compound's synthesis were not accessible.<sup>[7]</sup>

Method: syn-Dihydroxylation of Cyclobutene with Potassium Permanganate

This method provides a straightforward route to **cis-cyclobutane-1,2-diol** from cyclobutene. The reaction proceeds via a cyclic manganate ester intermediate, which is then hydrolyzed to the cis-diol.<sup>[8]</sup>

- Materials: Cyclobutene, potassium permanganate ( $\text{KMnO}_4$ ), sodium hydroxide ( $\text{NaOH}$ ), water, ice, t-butyl alcohol.
- Procedure:
  - A solution of cyclobutene in t-butyl alcohol is prepared in a flask.

- A dilute aqueous solution of sodium hydroxide is added, and the mixture is cooled to approximately 0°C in an ice bath.
- A pre-cooled, dilute aqueous solution of potassium permanganate is added dropwise to the vigorously stirred cyclobutene solution. The temperature should be maintained below 5°C throughout the addition.
- The reaction progress is monitored by the disappearance of the purple color of the permanganate.
- Upon completion, the reaction is quenched by the addition of a small amount of sodium bisulfite to reduce any excess permanganate.
- The manganese dioxide precipitate is removed by filtration.
- The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **cis-cyclobutane-1,2-diol**.
- Purification can be achieved by column chromatography on silica gel.

## Molybdenum-Catalyzed Oxidative Cleavage

This protocol is based on the work of Sanz and coworkers.<sup>[7][9]</sup>

- Materials: **cis-Cyclobutane-1,2-diol**, molybdenum(VI) dioxide bis(acetylacetonate) [MoO<sub>2</sub>(acac)<sub>2</sub>], dimethyl sulfoxide (DMSO).
- Procedure:
  - To a solution of **cis-cyclobutane-1,2-diol** in DMSO is added a catalytic amount of MoO<sub>2</sub>(acac)<sub>2</sub>.
  - The reaction mixture is heated to a specified temperature (e.g., 90-150°C) and stirred for a designated period.

- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The product, succinaldehyde, is extracted with an organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography.

## Esterification with Acetic Anhydride (General Protocol)

This is a general procedure for the diacetylation of a diol.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Materials: **cis-Cyclobutane-1,2-diol**, acetic anhydride, pyridine (or another suitable base like triethylamine), a suitable solvent (e.g., dichloromethane).
- Procedure:
  - **cis-Cyclobutane-1,2-diol** is dissolved in the chosen solvent.
  - Pyridine is added to the solution.
  - Acetic anhydride is added dropwise to the stirred solution at 0°C.
  - The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
  - The reaction is quenched by the addition of water.
  - The organic layer is separated, washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
  - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude diacetate.

- Purification is performed by column chromatography or distillation.

## Spectroscopic Analysis

Experimental spectra for **cis-cyclobutane-1,2-diol** are not readily available. The following are expected spectral characteristics based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data for **cis-Cyclobutane-1,2-diol**

Technique	Expected Features
<sup>1</sup> H NMR	- A multiplet for the methine protons (CH-OH) due to coupling with the adjacent methylene protons. - A complex multiplet for the methylene protons (CH <sub>2</sub> ) of the cyclobutane ring. - A broad singlet for the hydroxyl protons (-OH), which is exchangeable with D <sub>2</sub> O.
<sup>13</sup> C NMR	- A signal for the methine carbons (CH-OH) in the downfield region typical for carbons attached to oxygen. - A signal for the methylene carbons (CH <sub>2</sub> ) in the upfield region. Due to the cis symmetry, the two methylene carbons may be equivalent.
IR Spectroscopy	- A strong, broad absorption band in the region of 3200-3600 cm <sup>-1</sup> corresponding to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions just below 3000 cm <sup>-1</sup> . - A C-O stretching absorption in the region of 1000-1200 cm <sup>-1</sup> . - CH <sub>2</sub> bending and scissoring vibrations in the fingerprint region.

## Biological and Pharmacological Context

While there is no specific reported biological activity or signaling pathway directly involving **cis-cyclobutane-1,2-diol**, the cyclobutane motif is present in numerous biologically active molecules and is increasingly utilized in drug design.<sup>[12][13]</sup> The rigid nature of the

cyclobutane ring can be used to control the conformation of a molecule, which can be advantageous for binding to biological targets.

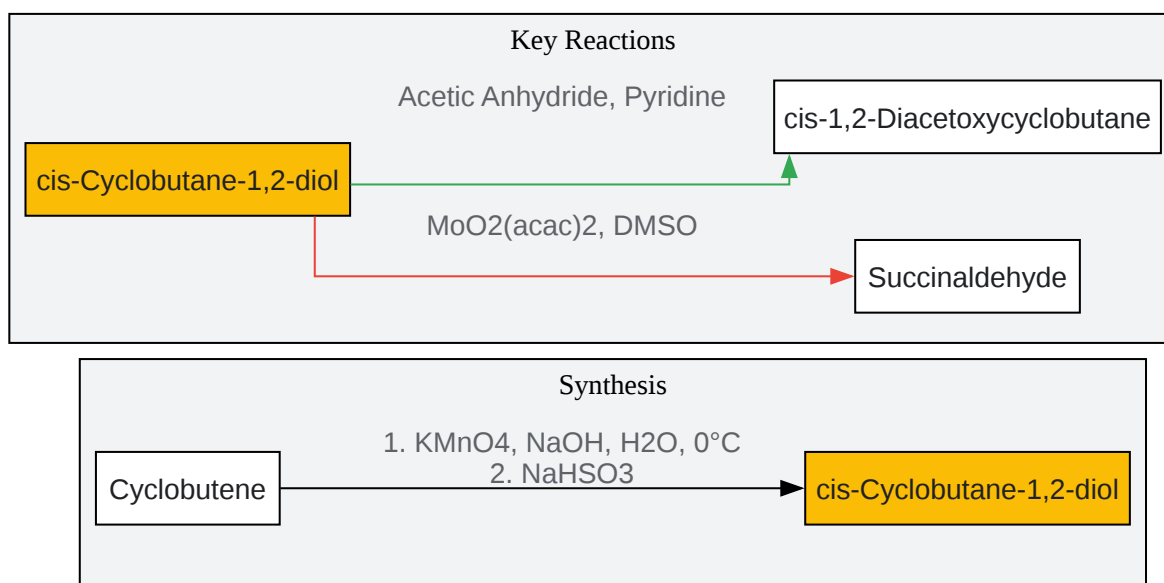
## Hypothetical Metabolic Pathway

The metabolism of **cis-cyclobutane-1,2-diol** has not been studied. However, based on the metabolism of the analogous cis-indane-1,2-diol, a plausible metabolic pathway would involve oxidation of the secondary alcohol groups to the corresponding ketone, followed by further oxidation or conjugation for excretion.

## Potential for Enzyme Inhibition

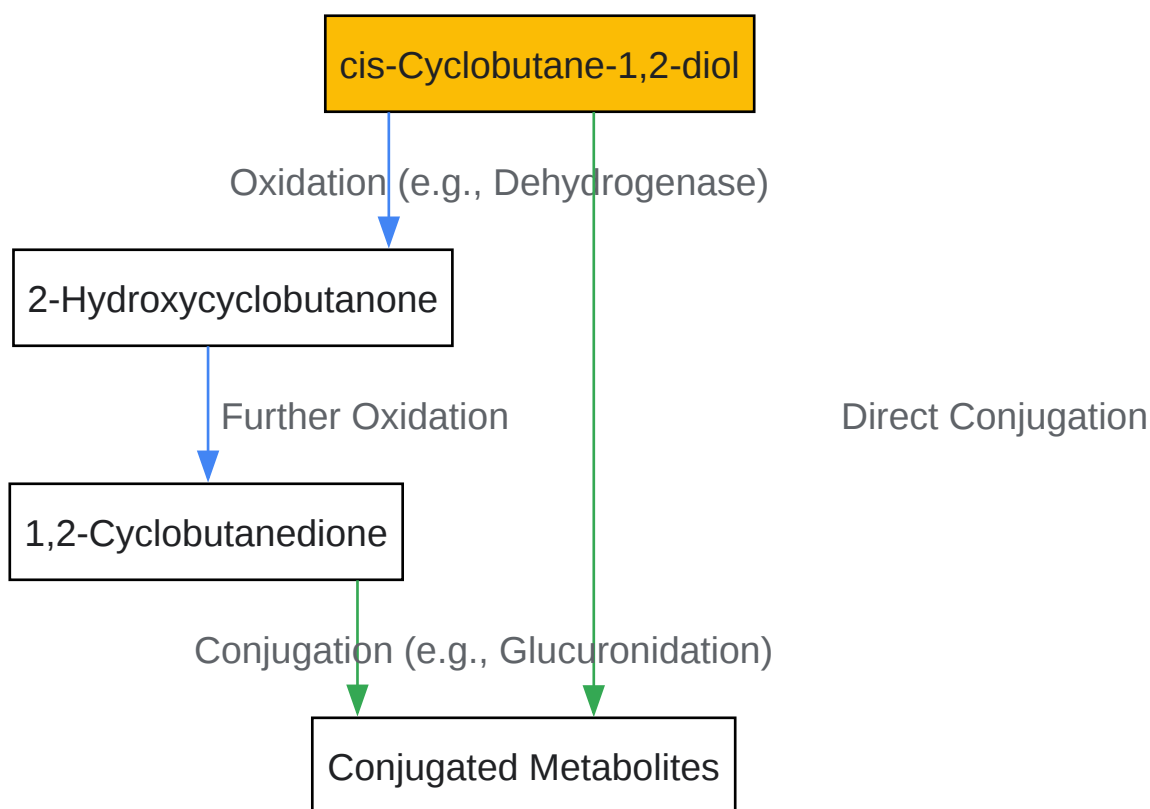
Diol-containing molecules can act as inhibitors of certain enzymes. For instance, but-3-ene-1,2-diol has been shown to be a mechanism-based inhibitor of coenzyme B12-dependent glycerol dehydratase. It is conceivable that **cis-cyclobutane-1,2-diol** could act as a competitive inhibitor for enzymes that process small diol substrates.

## Visualizations



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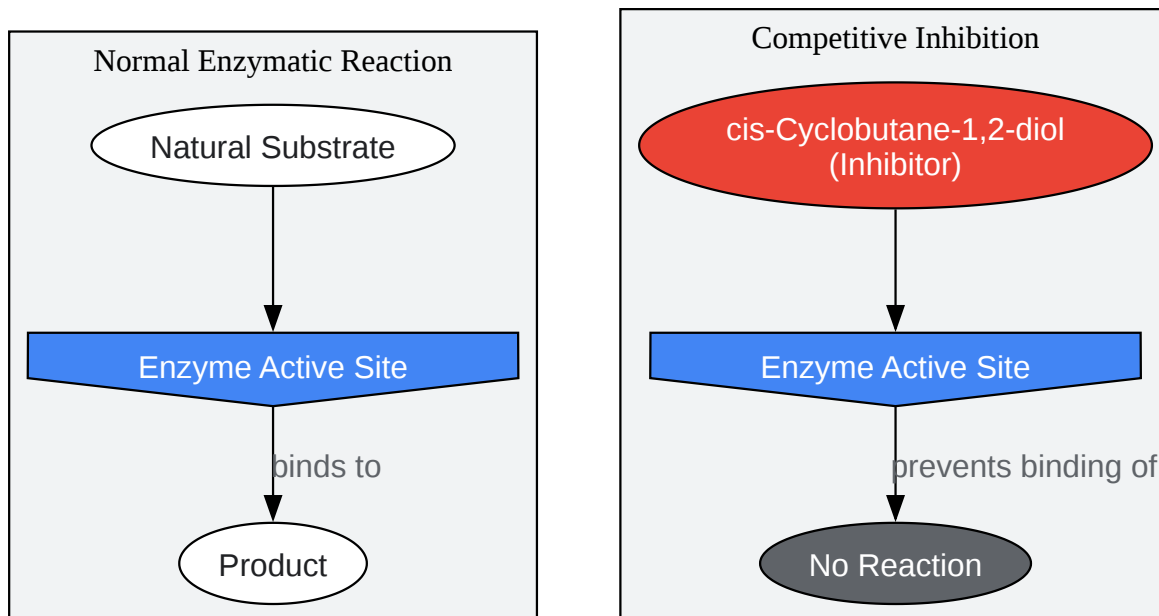
Caption: Synthetic route to cis-**cyclobutane-1,2-diol** and its key chemical transformations.



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Caption: A hypothetical metabolic pathway for cis-**cyclobutane-1,2-diol**.





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Caption: Conceptual diagram of competitive enzyme inhibition by cis-**cyclobutane-1,2-diol**.

## Conclusion

cis-**Cyclobutane-1,2-diol** is a structurally intriguing molecule with potential applications in organic synthesis and as a scaffold in medicinal chemistry. While there are gaps in the experimental data for its physical properties, its chemical reactivity is in line with that of other vicinal diols, with the added dimension of the strained cyclobutane ring. The synthetic and reactive pathways outlined in this guide provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its physical properties, explore its biological activities, and expand its synthetic utility.

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